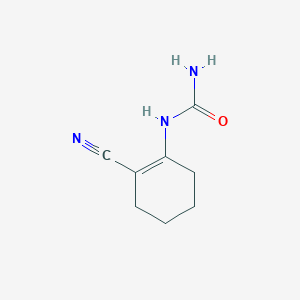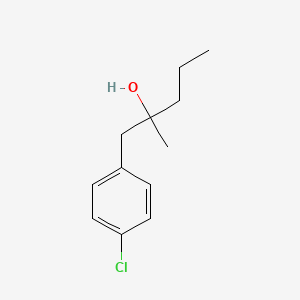
8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline is a nitrogen-containing heterocyclic compound It features a fused ring system that includes both pyrrole and isoquinoline structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of solid alumina and room temperature conditions for the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action for 8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
8,9-Dimethoxy-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline: Similar in structure but with different methoxy group positions.
1,2,3,3a,8,8a-hexahydropyrrolo(2,3-b)indole: Another related compound with a different fused ring system.
Uniqueness
8-Methoxy-1,2,3,5,10,10a-hexahydropyrrolo(1,2-b)isoquinoline is unique due to its specific ring fusion and methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
82589-54-6 |
|---|---|
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
8-methoxy-1,2,3,5,10,10a-hexahydropyrrolo[1,2-b]isoquinoline |
InChI |
InChI=1S/C13H17NO/c1-15-13-5-4-10-9-14-6-2-3-12(14)7-11(10)8-13/h4-5,8,12H,2-3,6-7,9H2,1H3 |
Clé InChI |
PJOPXNOWAOAONT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CN3CCCC3C2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
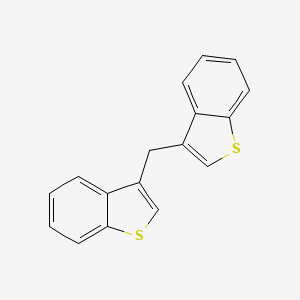
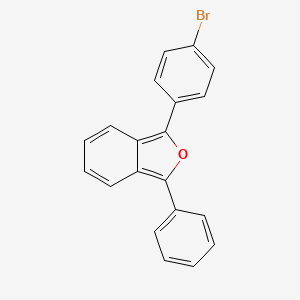
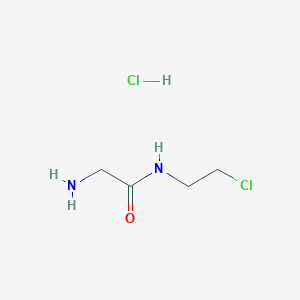
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)

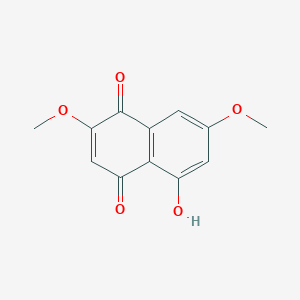
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
![n-{3-Hydroxy-1-[4-(methylsulfanyl)phenyl]-1-oxopropan-2-yl}acetamide](/img/structure/B14007945.png)
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
